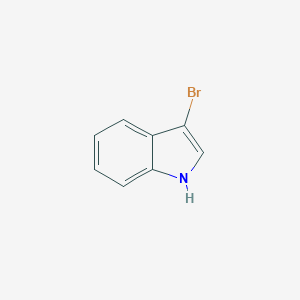

3-Bromo-1h-indole

Description

Properties

IUPAC Name |

3-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIWBVHIGCRVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376863 | |

| Record name | 3-bromo-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-27-1 | |

| Record name | 3-bromo-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1H-indole: Pathways, Mechanisms, and Practical Considerations

Foreword: The Strategic Importance of 3-Bromo-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are pivotal scaffolds in modern drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Among the halogenated indoles, this compound stands out as a uniquely versatile and valuable synthetic intermediate. Its strategic importance lies in its ability to serve as a linchpin for further molecular elaboration. The carbon-bromine bond at the nucleophilic C3 position provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons that are otherwise difficult to install.[4]

However, the synthesis of this compound is not without its challenges. The high electron density of the indole ring system makes it susceptible to over-reaction and oxidation, while demanding precise regiochemical control to avoid bromination at other positions.[5] This guide provides an in-depth exploration of the principal synthetic pathways to this compound, grounded in mechanistic understanding to empower researchers, scientists, and drug development professionals to make informed experimental choices. We will dissect the core principles of indole reactivity, detail field-proven protocols, and explore modern, sustainable methodologies.

The Chemical Rationale: Understanding Indole's Electronic Landscape

To control the bromination of indole, one must first appreciate its inherent electronic nature. Indole is a π-excessive aromatic heterocycle, meaning the ten π-electrons are delocalized over a nine-atom framework (eight carbons and one nitrogen).[6] This electron-rich character dictates its propensity to undergo electrophilic aromatic substitution (EAS).

The critical question is one of regioselectivity: why does substitution preferentially occur at the C3 position? The answer lies in the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the benzene ring and, crucially, the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule.[7] Attack at other positions, such as C2, forces the nitrogen to bear a positive charge while breaking the benzene ring's aromatic sextet, resulting in a significantly less stable intermediate.

Caption: Fig 1. Rationale for C3 Selectivity in Indole EAS.

This inherent reactivity makes direct C3-bromination the most logical synthetic strategy, though careful selection of the brominating agent and conditions is paramount to achieving high yield and selectivity.

Classical Synthesis Pathway: Electrophilic Bromination with N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) is the most common and reliable method for the selective monobromination of indole at the C3 position.[8][9] Unlike elemental bromine, which is highly reactive and often leads to the formation of 2,3-dibromoindole and other byproducts, NBS serves as a milder source of electrophilic bromine.[10] The reaction proceeds by generating a low, steady-state concentration of Br₂ or by direct reaction of the protonated NBS with the indole ring.

Reaction Mechanism with NBS

The reaction is initiated by the attack of the electron-rich C3 position of indole on the electrophilic bromine atom of NBS. This forms the stable cationic σ-complex intermediate. Subsequent deprotonation by the succinimide anion regenerates the aromatic system, yielding this compound and succinimide as the byproduct.

Caption: Fig 2. Mechanism of Indole Bromination with NBS.

Validated Experimental Protocol: Synthesis of this compound using NBS

This protocol is adapted from established procedures and is designed for high regioselectivity and yield.[8]

Materials:

-

1H-Indole

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 1H-indole (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial for minimizing side reactions.

-

Reagent Addition: Add a solution of NBS (1.05 eq) in anhydrous THF dropwise to the cooled indole solution over 30 minutes. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

-

Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 10:1) to afford this compound as a solid.

Trustworthiness Note: The use of low temperature (-78 °C) is a key parameter for ensuring high selectivity. Recrystallizing the NBS prior to use is recommended to remove any succinimide or bromine impurities that could lead to undesired side reactions.

Alternative and Sustainable Synthetic Pathways

While the NBS method is robust, the field of chemical synthesis is continually evolving towards greener and more efficient processes. Two notable modern alternatives are electrochemical synthesis and enzymatic bromination.

Electrochemical Synthesis: A Green Chemistry Approach

Electrosynthesis offers a sustainable alternative that avoids the use of stoichiometric chemical oxidants.[11] This method relies on the "umpolung" or polarity inversion of a bromide salt (e.g., NH₄Br) at an anode. The bromide anion (Br⁻), a nucleophile, is oxidized to an electrophilic bromine species (formally "Br⁺") in situ, which then reacts with indole.[11]

Core Principle: Anodic oxidation generates the electrophilic brominating agent directly from a simple bromide salt, with the only byproduct at the cathode being hydrogen gas.[11]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vc.bridgew.edu [vc.bridgew.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond | MDPI [mdpi.com]

Introduction: The Strategic Importance of 3-Bromo-1H-indole

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2][3] Within this esteemed class of heterocycles, this compound emerges as a pivotal building block for drug discovery and organic synthesis. Its unique electronic and steric properties, conferred by the bromine substituent at the electron-rich C3 position, provide a versatile handle for constructing complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, moving beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical understanding of its properties, synthesis, reactivity, and handling. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring scientific integrity and empowering researchers to leverage this compound's full potential in their work.

Core Physicochemical & Molecular Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically a powder or solid, whose identity and purity are confirmed by a combination of physical constants and spectroscopic data.[4][5]

Chemical Identity and Structure

The structure of this compound, featuring a bromine atom at the third position of the indole ring, is fundamental to its reactivity.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The following table consolidates the key physicochemical properties of this compound, compiled from various chemical data sources. These parameters are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN | [6][7][8][9][10][11] |

| Molecular Weight | 196.04 g/mol | [6][7][9][12] |

| CAS Number | 1484-27-1 | [4][6][8][9][13] |

| Appearance | Powder, orange solid | [4][5] |

| Melting Point | 60-67 °C | [4][6][8] |

| Boiling Point | 316.9 °C @ 760 mmHg; 154-155 °C @ 3 Torr | [6][8] |

| Density | ~1.66 g/cm³ (Predicted) | [6] |

| pKa | 15.33 ± 0.30 (Predicted) | [6][8] |

| LogP | 2.93 | [6] |

| XLogP3 | 3.3 | [6][7] |

| InChI Key | YHIWBVHIGCRVLE-UHFFFAOYSA-N | [4][7][12] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)Br | [6][7] |

Spectroscopic Signature for Structural Verification

In any research or development setting, unambiguous structural confirmation is non-negotiable. Spectroscopic methods provide the necessary evidence of identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic broad singlet for the N-H proton, typically downfield. The aromatic region will display a series of multiplets corresponding to the protons on the benzene ring, and a distinct signal for the C2 proton. The coupling patterns are essential for confirming the substitution pattern.

-

¹³C NMR : The carbon spectrum will show eight distinct signals. The signal for the bromine-substituted C3 will be shifted relative to unsubstituted indole. Public databases confirm the availability of reference spectra.[7]

-

-

Mass Spectrometry (MS) :

-

GC-MS analysis will reveal a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of nearly equal intensity, which is the definitive signature of a monobrominated compound.[7]

-

Expert Insight: The combination of a correct melting point, the characteristic bromine isotope pattern in MS, and a clean NMR spectrum provides a robust, self-validating system for confirming the identity and assessing the purity of synthesized or purchased this compound.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of indole. The C3 position is highly activated towards electrophiles, allowing for selective functionalization.

Workflow: Synthesis via Electrophilic Bromination

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation : To a solution of indole (1 equivalent) in a suitable solvent (e.g., THF or DMF) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Causality: Indole is highly reactive. Performing the reaction at reduced temperature helps control the reaction rate and minimizes the formation of polysubstituted byproducts.

-

-

Bromination : Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[12]

-

Causality: NBS is chosen as a mild and safe source of electrophilic bromine, offering high selectivity for the C3 position of the indole ring. Portion-wise addition prevents a rapid exotherm.

-

-

Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Quenching : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Workup & Extraction : Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5]

-

Validation: The purity of the collected fractions should be confirmed by TLC.

-

-

Final Product : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using NMR, MS, and melting point analysis.

Reactivity and Synthetic Applications

The bromine atom in this compound is not merely a placeholder; it is a versatile functional group that unlocks a vast chemical space for drug discovery.

Caption: Key reactivity pathways of this compound.

-

Electrophilic Character : The presence of the bromine atom enhances the electrophilic character of the indole ring system, making it susceptible to various synthetic transformations.[14]

-

Cross-Coupling Reactions : As an aryl bromide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C3 position, a critical strategy for library synthesis in drug discovery programs.[15]

-

N-H Functionalization : The acidic N-H proton can be readily deprotonated with a suitable base, allowing for alkylation, acylation, or installation of protecting groups (e.g., Boc, Ts) on the indole nitrogen.[16][17]

-

Halogen-Metal Exchange : Treatment with organolithium reagents can facilitate a halogen-metal exchange, generating a potent nucleophile at the C3 position for subsequent reaction with various electrophiles.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate.

Hazard Identification

According to Globally Harmonized System (GHS) classifications, this compound is considered hazardous.[7]

-

Health Hazards : Harmful if swallowed, inhaled, or in contact with skin.[7][18][19] It causes skin and serious eye irritation and may cause respiratory irritation.[7][18][19][20]

-

Physical Hazards : May be a flammable solid.[7]

Recommended Handling Procedures

-

Always handle this compound inside a certified chemical fume hood.[18]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[21][22][23]

-

Ensure eyewash stations and safety showers are readily accessible.[25]

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and ensure its long-term stability.

-

Conditions : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9][16][18]

-

Temperature : Recommended storage temperatures vary by supplier, ranging from refrigerated (2-8 °C) to freezer (-20 °C or -70 °C) conditions for long-term stability.[4][10][26]

-

Incompatibilities : Keep away from strong oxidizing agents.[25]

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it an invaluable asset for researchers in organic synthesis and medicinal chemistry. By understanding the principles outlined in this guide, scientists can confidently and safely utilize this compound to construct novel molecules with the potential to address significant challenges in drug discovery and materials science.

References

-

LookChem. this compound. Available at: [Link]

-

PubChem. this compound | C8H6BrN | CID 2763277. Available at: [Link]

-

杭州智化科技有限公司. XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 143259-56-7 Name: this compound, N-BOC protected 98%. Available at: [Link]

-

PubChem. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736. Available at: [Link]

-

Journal of the American Chemical Society. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Available at: [Link]

-

PubChemLite. this compound (C8H6BrN). Available at: [Link]

-

Molecules. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

ResearchGate. (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

Lab Manager. Stability Chambers and Conditions for Drug Storage. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1484-27-1 [sigmaaldrich.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromoindole | 1484-27-1 [chemicalbook.com]

- 9. CAS 1484-27-1 | 3-Bromoindole - Synblock [synblock.com]

- 10. vibrantpharma.com [vibrantpharma.com]

- 11. PubChemLite - this compound (C8H6BrN) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Buy this compound | 1484-27-1 [smolecule.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 143259-56-7 Name: this compound, N-BOC protected 98% [xixisys.com]

- 17. 90481-77-9|3-Bromo-1-tosyl-1H-indole|BLD Pharm [bldpharm.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 143259-56-7 Cas No. | this compound, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 21. echemi.com [echemi.com]

- 22. fishersci.com [fishersci.com]

- 23. aksci.com [aksci.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. fishersci.com [fishersci.com]

- 26. Stability Chambers and Conditions for Drug Storage | Lab Manager [labmanager.com]

natural occurrence of brominated indole alkaloids

An In-depth Technical Guide to the Natural Occurrence of Brominated Indole Alkaloids For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated indole alkaloids represent a fascinating and structurally diverse class of natural products, predominantly found in the marine environment. The incorporation of bromine atoms into the indole scaffold often imparts potent and unique biological activities, making these compounds a significant area of interest for drug discovery and development. This technical guide provides a comprehensive overview of the , their biosynthetic origins, methodologies for their isolation and characterization, and their promising pharmacological activities. By synthesizing current scientific knowledge, this guide aims to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these remarkable marine metabolites.

Introduction: The Significance of Bromination in Indole Alkaloids

Indole alkaloids, characterized by the presence of an indole bicyclic structure, are a major class of naturally occurring nitrogen-containing compounds with a wide spectrum of biological activities.[1][2] While terrestrial organisms are a rich source of various indole alkaloids, the marine environment offers a unique chemical diversity, largely due to the prevalence of halogenated secondary metabolites.[3] Among these, brominated indole alkaloids are particularly prominent, a phenomenon attributed to the higher concentration of bromide in seawater and the evolution of specific halogenating enzymes in marine organisms.[3]

The presence of bromine atoms can profoundly influence the physicochemical properties and biological activity of indole alkaloids. Bromination can enhance lipophilicity, improve membrane permeability, and increase the potency of interaction with biological targets.[1][3] This has led to the discovery of numerous brominated indole alkaloids with significant potential as leads for the development of new drugs to treat a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][4][5] This guide will delve into the core aspects of these naturally occurring compounds, from their sources and biosynthesis to their isolation and therapeutic promise.

Major Classes of Brominated Indole Alkaloids and Their Natural Sources

Brominated indole alkaloids are found in a variety of marine organisms, with sponges, tunicates, corals, and mollusks being the most prolific producers.[1][3][6] These compounds can be broadly categorized based on their structural complexity.

Simple Brominated Indoles and Tryptamines

The simplest forms of brominated indole alkaloids include derivatives of indole and tryptamine. 6-bromoindole, for instance, has been identified in trace amounts in marine organisms like sponges and ascidians.[7] Brominated tryptamines, such as 5-bromo-DMT and 5,6-dibromo-DMT, are naturally occurring psychedelic compounds found in marine sponges of the genus Smenospongia and Verongula.[8][9]

Aplysinopsins

Aplysinopsins are a well-known group of tryptophan-derived marine natural products.[6][10] Structurally, they consist of an indole moiety linked to an imidazolidinone ring.[10] Variations in this class of compounds arise from the pattern of bromination on the indole ring and N-methylation on the imidazolidinone ring.[10] Aplysinopsins have been isolated from a wide range of marine invertebrates, including sponges of the genera Aplysinopsis, Smenospongia, and Verongula, as well as from scleractinian corals and even a nudibranch.[6][11]

Meridianins

Meridianins are a family of marine alkaloids first isolated from the tunicate Aplidium meridianum.[3] Their structure features a brominated and/or hydroxylated indole nucleus substituted at the C-3 position with a 2-aminopyrimidine ring.[3] The position and number of bromine substituents on the indole ring vary among the different meridianin analogues.[3]

Tyrian Purple and its Precursors

Perhaps the most historically significant brominated indole is Tyrian purple, or 6,6'-dibromoindigo.[12][13] This ancient and highly valued purple dye is not found in its final form in nature but is produced from precursors present in the hypobranchial glands of various species of marine gastropods of the Muricidae family.[12][13] These precursors are derivatives of 6-bromoindole.[12]

| Class of Brominated Indole Alkaloid | Representative Compound(s) | Primary Natural Sources | Reference(s) |

| Simple Brominated Indoles | 6-Bromoindole | Sponges, Ascidians | [7] |

| Brominated Tryptamines | 5-Bromo-DMT, 5,6-Dibromo-DMT | Sponges (Smenospongia, Verongula) | [8][9] |

| Aplysinopsins | Aplysinopsin, 6-Bromoaplysinopsin | Sponges (Aplysinopsis, Smenospongia), Corals | [6][10][11] |

| Meridianins | Meridianins A-G | Tunicates (Aplidium meridianum) | [3] |

| Tyrian Purple Precursors | Derivatives of 6-bromoindole | Marine Gastropods (Muricidae family) | [12][13] |

Biosynthesis of Brominated Indole Alkaloids

The biosynthesis of brominated indole alkaloids originates from the amino acid tryptophan. The key step in their formation is the enzymatic incorporation of bromine onto the indole ring, a reaction catalyzed by a class of enzymes known as halogenases.

In marine organisms, vanadium-dependent haloperoxidases are often responsible for the oxidation of bromide ions (Br⁻) to an electrophilic bromine species (e.g., Br⁺), which can then react with the electron-rich indole ring of tryptophan or its derivatives. The regioselectivity of the bromination is determined by the specific enzyme and the substrate. Following bromination, a series of enzymatic modifications, such as decarboxylation, methylation, and condensation reactions, lead to the diverse array of brominated indole alkaloids observed in nature.

For example, the biosynthesis of Tyrian purple is thought to involve the enzymatic conversion of a tryptophan precursor to 6-bromotryptophan.[14] This is then further metabolized to form 6-bromoindoxyl, which upon exposure to air and light, dimerizes and oxidizes to form the final 6,6'-dibromoindigo pigment.[12] Recent studies have also explored the use of engineered E. coli to produce Tyrian purple from tryptophan, utilizing enzymes like tryptophan 6-halogenase.[14][15]

Caption: Generalized biosynthetic pathway of brominated indole alkaloids.

Isolation and Characterization: A Methodological Overview

The discovery and development of new brominated indole alkaloids rely on robust and systematic methodologies for their extraction, purification, and structural elucidation from complex natural matrices. The following workflow provides a general protocol for this process.

Step-by-Step Experimental Protocol:

-

Sample Collection and Preparation:

-

Collect the marine organism (e.g., sponge, tunicate) and freeze-dry to preserve the chemical integrity of the metabolites.

-

Grind the lyophilized material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform a sequential extraction of the powdered biological material with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as dichloromethane, ethyl acetate, and finally a polar solvent like methanol or ethanol to extract the alkaloids.

-

Combine the extracts that show bioactivity in preliminary screening.

-

-

Fractionation and Purification:

-

Subject the active crude extract to column chromatography using a stationary phase like silica gel or a reversed-phase C18 stationary phase.

-

Elute the column with a gradient of solvents to separate the components based on their polarity, resulting in several fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Further purify the bioactive fractions using preparative or semi-preparative HPLC to isolate the pure compounds.

-

-

Structure Elucidation:

-

Determine the molecular weight and elemental composition of the pure compound using High-Resolution Mass Spectrometry (HRMS).

-

Elucidate the chemical structure using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Confirm the absolute stereochemistry using techniques such as X-ray crystallography, circular dichroism, or by comparing with synthetic standards.

-

Caption: Workflow for the isolation and characterization of brominated indole alkaloids.

Pharmacological Activities and Therapeutic Potential

Brominated indole alkaloids exhibit a broad range of pharmacological activities, making them attractive candidates for drug development. The presence and position of the bromine atom(s) often play a crucial role in their bioactivity.[1][3]

Anticancer Activity

Many brominated indole alkaloids have demonstrated significant cytotoxicity against various cancer cell lines.[1][16] For example, some aplysinopsin derivatives have shown antineoplastic activity.[6][16] Meridianins have also been reported to possess cytotoxic and antimitotic properties.[3] The mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.

Antimicrobial and Antiviral Activity

The marine environment is a competitive ecosystem, and many secondary metabolites, including brominated indole alkaloids, are produced as chemical defense mechanisms.[17] Consequently, a number of these compounds exhibit potent antimicrobial and antiviral activities.[1][18] For instance, certain aplysinopsins have shown activity against the malaria parasite Plasmodium falciparum and various bacteria.[6][11]

Neuroactive Properties

A particularly interesting area of research is the effect of brominated indole alkaloids on the central nervous system. Aplysinopsin and its derivatives have been shown to interact with serotonin receptors and inhibit monoamine oxidase (MAO), suggesting their potential as antidepressants or for the treatment of other neurological disorders.[6][11][19] The structural similarity of brominated tryptamines to the neurotransmitter serotonin underlies their psychoactive properties.[8]

| Compound/Class | Pharmacological Activity | Potential Therapeutic Application | Reference(s) |

| Aplysinopsins | Anticancer, Antimalarial, MAO inhibitor | Cancer, Malaria, Depression | [6][11][16] |

| Meridianins | Cytotoxic, Antimitotic | Cancer | [3] |

| Brominated Tryptamines | Serotonin Receptor Agonist | Neurological Research | [8][19] |

| Gelliusines | Cytotoxic | Cancer | [1] |

Conclusion and Future Perspectives

The in marine organisms represents a vast and largely untapped resource for the discovery of novel therapeutic agents.[4][20][21][22] The unique chemical structures and potent biological activities of these compounds underscore the importance of continued exploration of marine biodiversity. Advances in analytical techniques, such as hyphenated chromatography-spectrometry methods, and high-throughput screening are accelerating the pace of discovery.[22]

Future research should focus on several key areas:

-

Sustainable Supply: Developing synthetic and biosynthetic methods to produce these often scarce natural products in larger quantities for preclinical and clinical studies.[12][14][15]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most promising compounds to guide their development as drugs.

-

Medicinal Chemistry: Utilizing the natural brominated indole scaffolds as templates for the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

By embracing a multidisciplinary approach that combines marine biology, natural products chemistry, pharmacology, and synthetic chemistry, the full therapeutic potential of brominated indole alkaloids can be realized, paving the way for a new wave of drugs from the sea.[5]

References

-

Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development. Frontiers. Available at: [Link]

-

Leal, M. C., Puga, J., Serôdio, J., Gomes, N. C., & Calado, R. (2012). Drugs from the Oceans: Marine Natural Products as Leads for Drug Discovery. CHIMIA International Journal for Chemistry, 66(6), 345-352. Available at: [Link]

-

Bialonska, D., & Zjawiony, J. K. (2009). Aplysinopsins: Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance. Marine Drugs, 7(2), 190-206. Available at: [Link]

-

Sodeoka, M., & Kobayashi, Y. (2003). A facile synthesis of Tyrian purple based on a biosynthetic pathway. Tetrahedron Letters, 44(16), 3235-3237. Available at: [Link]

-

Discovery of Bioactive Marine Natural Products. University of Florida College of Pharmacy. Available at: [Link]

-

Carroll, A. R., Copp, B. R., Davis, R. A., Keyzers, R. A., & Prinsep, M. R. (2021). Marine natural products. Natural Product Reports, 38(2), 362-413. Available at: [Link]

-

Lewellyn, K., & Zjawiony, J. K. (2018). Aplysinopsins as Promising Marine Natural Product Drug Leads: Recent Developments. In Studies in Natural Products Chemistry (Vol. 57, pp. 227-253). Elsevier. Available at: [Link]

-

Lee, J., Kim, J., Song, J. E., & Kim, E. J. (2023). One-pot selective biosynthesis of Tyrian purple in Escherichia coli. Journal of Industrial and Engineering Chemistry, 129, 214-221. Available at: [Link]

-

El Sayed, K. A. (2011). Marine natural products: a new wave of drugs?. Future medicinal chemistry, 3(11), 1435–1449. Available at: [Link]

-

Gompel, M. V., Lefranc, F., & Kornienko, A. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine drugs, 12(11), 5433–5475. Available at: [Link]

-

El-Kashef, D., & Zjawiony, J. K. (2023). An Overview of Aplysinopsins: Synthesis and Biological Activities. Molecules, 28(9), 3749. Available at: [Link]

-

Aplysinopsins - Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance. Semantic Scholar. Available at: [Link]

-

Cooksey, C. J. (2017). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 22(9), 1523. Available at: [Link]

-

Pinto, C., Estevão, M. D., Martins, M., & Ferreira, M. J. (2022). Anti-Leukemic Properties of Aplysinopsin Derivative EE-84 Alone and Combined to BH3 Mimetic A-1210477. Marine Drugs, 20(2), 114. Available at: [Link]

-

El Sayed, K. A., Hamann, M. T., Hashish, N. E., Shier, W. T., Kelly, M., & Perry, T. L. (2001). Indole alkaloid marine natural products: an established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Expert opinion on investigational drugs, 10(9), 1717–1735. Available at: [Link]

-

Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. ResearchGate. Available at: [Link]

-

5-Bromo-DMT. Wikipedia. Available at: [Link]

-

Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. (2024). bioRxiv. Available at: [Link]

-

Table of naturally occurring tryptamines. Bionity. Available at: [Link]

-

Tyrian purple. Wikipedia. Available at: [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI. Available at: [Link]

-

Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine drugs, 13(8), 4814–4914. Available at: [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available at: [Link]

-

Guella, G., Mancini, I., Chiasera, G., & Pietra, F. (2000). Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra. Marine drugs, 14(11), 213. Available at: [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI. Available at: [Link]

-

Hino, T., & Nakagawa, M. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 6(9), 1381. Available at: [Link]

-

Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022). Marine Drugs, 20(9), 551. Available at: [Link]

-

Synthesis of Marine Indole Alkaloids from Flustra foliacea. ResearchGate. Available at: [Link]

-

Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. Available at: [Link]

-

Marine Indole Alkaloids as Potential Antidepressant Agents. Bruker. Available at: [Link]

-

6-Bromoindole. Chem-Impex. Available at: [Link]

-

6-Bromoindole-3-carbaldehyde. PubChem. Available at: [Link]

-

A) Important tryptamine derivatives found in nature and in major... ResearchGate. Available at: [Link]

-

Bromo-DragonFLY. Wikipedia. Available at: [Link]

Sources

- 1. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Bioactive Marine Natural Products » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 5. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 9. Table of naturally occurring tryptamines [bionity.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tekhelet.com [tekhelet.com]

- 13. Tyrian purple - Wikipedia [en.wikipedia.org]

- 14. One-pot selective biosynthesis of Tyrian purple in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Anti-Leukemic Properties of Aplysinopsin Derivative EE-84 Alone and Combined to BH3 Mimetic A-1210477 | MDPI [mdpi.com]

- 17. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Marine Indole Alkaloids as Potential Antidepressant Agents | Bruker [bruker.com]

- 20. Frontiers | Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development [frontiersin.org]

- 21. chimia.ch [chimia.ch]

- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]

An In-depth Technical Guide to 3-Bromo-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-1H-indole, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, established synthetic protocols, reactivity, and its significant applications in medicinal chemistry and organic synthesis. This document is designed to be a practical resource, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of this compound

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved drugs.[1][2] Its unique aromatic and electronic properties allow for diverse biological activities.[2] The introduction of a bromine atom at the C3 position, yielding this compound, significantly modulates the molecule's reactivity and provides a versatile handle for further chemical transformations. This strategic bromination makes this compound a highly valuable intermediate for the synthesis of complex molecular architectures with therapeutic potential, targeting a wide array of diseases from cancer to neurological disorders.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1484-27-1 | [3][4][5][6][7] |

| Molecular Formula | C8H6BrN | [3][4][5][6] |

| Molecular Weight | 196.04 g/mol | [3][4][8] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Bromoindole | [3][7] |

| Melting Point | 60-65 °C | [3][7] |

| Boiling Point | 154-155 °C at 3 Torr | [7] |

| Appearance | Solid | [9] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 0 | [3][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)Br | [4] |

| InChIKey | YHIWBVHIGCRVLE-UHFFFAOYSA-N | [4][8] |

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the direct electrophilic bromination of indole. The C3 position of the indole ring is the most nucleophilic and, therefore, highly susceptible to electrophilic attack.[10] N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for this transformation due to its mild nature and high regioselectivity.[8][10]

Experimental Protocol: Bromination of Indole using N-Bromosuccinimide

This protocol is a generalized procedure based on established methods.[8]

Materials:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (if necessary for purification)

Procedure:

-

In a clean, dry round-bottom flask, dissolve indole in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. It is crucial to maintain the temperature at 0 °C during the addition to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond. This bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the C3 position. These reactions are fundamental in building molecular complexity for drug candidates.

The indole scaffold itself is a key feature in many biologically active molecules, and the introduction of a bromine atom can enhance biological activity through halogen bonding or by modifying the lipophilicity of the molecule.[11] This makes 3-bromo-indole derivatives valuable in the development of novel therapeutic agents.

Role as a Building Block in Synthesis

Caption: this compound as a versatile synthetic building block.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through standard spectroscopic techniques. While a comprehensive spectral database is beyond the scope of this guide, key expected features include:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzene and pyrrole rings, as well as a characteristic broad singlet for the N-H proton.

-

¹³C NMR: Resonances for the eight carbon atoms, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.

-

Mass Spectrometry (GC-MS): A molecular ion peak corresponding to the mass of the molecule, exhibiting a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).[12]

For detailed sample preparation for spectroscopic analysis, a general protocol involves dissolving 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or under a chemical fume hood.[14][15][16] It is important to wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[14][17][18] In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[17] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[14][16]

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (2025). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

XiXisys. (n.d.). This compound, N-BOC protected 98%. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3,5-Dibromo-1H-indole: A Superior Chemical Intermediate for Pharmaceutical Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6BrN). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

-

Molecules. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3-Bromoindole | 1484-27-1 [chemicalbook.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 143259-56-7 Name: this compound, N-BOC protected 98% [xixisys.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

The Spectroscopic Signature of 3-Bromo-1H-indole: A Technical Guide for Researchers

Introduction: The Significance of 3-Bromo-1H-indole in Modern Drug Discovery

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. The strategic placement of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of this compound are paramount. This technical guide provides an in-depth exploration of its spectroscopic characteristics, focusing on Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of data acquisition, interpretation, and the synergistic use of these techniques for complete structural elucidation.

I. Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound. For this compound, it also provides a distinctive isotopic pattern that serves as a key confirmation of the presence of bromine.

Principle and Utility

In MS, a molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any bromine-containing fragment, providing a high degree of confidence in the presence of bromine in the molecule.

Data Interpretation: The Bromine Isotopic Pattern

The expected molecular weight of this compound (C₈H₆BrN) is approximately 196.04 g/mol .[1][2] In a mass spectrum, one would expect to see two prominent peaks for the molecular ion:

-

One corresponding to the molecule containing the ⁷⁹Br isotope.

-

Another peak of nearly equal intensity, two mass units higher, corresponding to the molecule with the ⁸¹Br isotope.

This "doublet" of peaks is a hallmark of a monobrominated compound.

Experimental Protocol: Direct Analysis in Real Time (DART) Mass Spectrometry

A rapid and effective method for analyzing solid samples like this compound is DART-MS. This ambient ionization technique requires minimal to no sample preparation.

-

Instrument Setup : A DART ion source is coupled to a high-resolution mass spectrometer. The source is operated in positive-ion mode, which is effective for protonating nitrogen-containing compounds like indoles.

-

Sample Presentation : A small amount of solid this compound is held on the end of a spatula or glass rod and passed through the heated gas stream of the DART source.

-

Ionization : The heated, excited gas (typically helium or nitrogen) desorbs and ionizes the analyte molecules.[2][3] This is a "soft" ionization technique, which often results in a prominent protonated molecular ion peak ([M+H]⁺) and minimal fragmentation.[2][3]

-

Data Acquisition : The mass spectrometer is set to scan a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecular ions and any fragment ions.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ (with ⁷⁹Br) | ~196 | Protonated molecular ion |

| [M+H]⁺ (with ⁸¹Br) | ~198 | Isotopic peak for the protonated molecular ion |

The presence of a pair of peaks at m/z 196 and 198 with nearly equal intensity would be strong evidence for the successful synthesis of this compound.

Visualization: DART-MS Workflow

Caption: Workflow for DART-MS analysis of this compound.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle and Utility

Different types of chemical bonds (e.g., N-H, C-H, C=C) vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).

For this compound, IR spectroscopy is used to confirm the presence of the N-H bond of the indole ring, the aromatic C-H bonds, and the C=C bonds of the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient and widely used sampling technique for IR spectroscopy that requires no sample preparation.[4][5]

-

Background Spectrum : A background spectrum of the clean ATR crystal (commonly diamond) is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application : A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application : A pressure clamp is applied to ensure good contact between the solid sample and the crystal surface.[4]

-

Sample Spectrum Acquisition : The sample is scanned with the IR beam. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Cleaning : The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[4]

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3450 | N-H stretch | Indole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1450 | C=C stretch | Aromatic ring |

| Below 800 | C-Br stretch | Carbon-Bromine bond |

The presence of a distinct peak around 3450 cm⁻¹ is a strong indicator of the N-H group in the indole ring.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecular Structure

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of each type of proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR Spectroscopy: Mapping the Protons

Principle and Causality: In ¹H NMR, the nuclei of hydrogen atoms are excited by radiofrequency waves in the presence of a strong magnetic field. The precise frequency at which a proton resonates (its chemical shift, δ, in ppm) is highly dependent on its local electronic environment. Electronegative atoms (like N and Br) and aromatic rings influence this environment, causing different protons to appear at different chemical shifts. The splitting of a signal into multiple peaks (multiplicity) is due to the influence of neighboring protons (spin-spin coupling), providing information about which protons are adjacent to each other. The area under each signal (integration) is proportional to the number of protons it represents.

Experimental Protocol:

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7][8]

-

Expert Insight : The choice of solvent is critical. DMSO-d₆ is often preferred for indole compounds as the acidic N-H proton is less likely to exchange with the solvent, resulting in a sharper, more easily observable signal. In CDCl₃, this peak can be broad or even unobservable.

-

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter, which can degrade the quality of the spectrum.[7]

-

Instrument Setup : The sample is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is crucial for high-resolution spectra.

-

Data Acquisition : A standard ¹H NMR experiment is run, typically acquiring a number of scans to improve the signal-to-noise ratio.

Data Interpretation:

While a fully assigned ¹H NMR spectrum for this compound is not available in the searched literature, a general range for the aromatic protons has been reported to be between δ 7.1-7.7 ppm in acetone-d₆.[6] Based on the structure and general principles of indole NMR spectroscopy, a predicted spectrum can be described:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H | > 8.0 (in DMSO-d₆) | Broad singlet | 1H | The indole N-H proton is typically downfield and can be broad due to exchange. |

| H-2 | ~7.3-7.5 | Singlet | 1H | Adjacent to the nitrogen and bromine, this proton will be a singlet. |

| H-4, H-7 | ~7.5-7.8 | Doublet/Multiplet | 2H | These protons are part of the benzene ring and will be the most downfield of the C-H protons. They will show coupling to their neighbors. |

| H-5, H-6 | ~7.1-7.3 | Multiplet | 2H | These protons are in the middle of the aromatic region and will likely appear as a complex multiplet due to coupling with each other and adjacent protons. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Principle and Utility: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment. This technique is invaluable for confirming the number of unique carbons and getting a complete picture of the carbon framework.

Data Interpretation:

A ¹³C NMR spectrum of this compound has been reported in the literature.[6] The expected chemical shifts are as follows:

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~125 | Adjacent to the nitrogen atom. |

| C-3 | ~95-100 | The C-Br bond causes a significant upfield shift for this carbon. |

| C-3a | ~128 | Bridgehead carbon. |

| C-4 | ~122 | Aromatic CH. |

| C-5 | ~120 | Aromatic CH. |

| C-6 | ~123 | Aromatic CH. |

| C-7 | ~112 | Aromatic CH. |

| C-7a | ~136 | Bridgehead carbon adjacent to nitrogen. |

The upfield signal for C-3 is a key diagnostic peak for confirming the position of the bromine atom.

Visualization: Integrated Spectroscopic Analysis Workflow

Sources

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

The Ascendant Scaffold: Unlocking the Biological and Pharmacological Potential of 3-Bromo-1H-indole

An In-depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Among its halogenated derivatives, 3-Bromo-1H-indole has emerged as a particularly versatile scaffold, demonstrating a remarkable breadth of biological activities. This technical guide synthesizes current research to provide an in-depth analysis of the synthesis, biological activities, and pharmacological potential of this compound and its derivatives. We will explore its significant anticancer, antimicrobial, and neuroprotective properties, delving into the underlying mechanisms of action. Furthermore, this guide provides detailed experimental protocols for key assays and syntheses, offering a practical resource for researchers in drug discovery and development. The compelling evidence presented herein highlights this compound as a privileged structure for the development of next-generation therapeutic agents.

Introduction: The Indole Nucleus and the Significance of Halogenation

The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to potent alkaloids and modern pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design.[2]

The strategic introduction of a bromine atom at the C3 position of the indole ring—the most nucleophilic site—profoundly alters its physicochemical properties.[4] This modification can enhance lipophilicity, improve membrane permeability, and introduce a site for further chemical elaboration through cross-coupling reactions.[5][6] Specifically, the 3-bromo substitution has been shown to be a critical pharmacophore in derivatives exhibiting potent and diverse biological effects, positioning this compound as a molecule of significant interest for therapeutic development.

Synthesis and Chemical Properties

The primary route to this compound involves the direct electrophilic bromination of the indole core. The choice of brominating agent is critical to ensure regioselectivity and avoid over-bromination.

2.1 Core Synthetic Pathway: Electrophilic Bromination

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4][7] Its utility stems from its ability to provide a mild and controlled source of electrophilic bromine, which preferentially attacks the electron-rich C3 position of the indole ring. The reaction is typically conducted in an inert solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at reduced temperatures to manage reactivity.

Caption: General workflow for the synthesis of this compound.

Key Biological Activities and Pharmacological Potential

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, establishing this scaffold as a promising starting point for drug discovery programs.

Anticancer Activity

The antiproliferative properties of 3-bromo-indole derivatives are among their most extensively studied attributes. These compounds have shown selective cytotoxicity against a variety of cancer cell lines.[8][9]

One notable derivative, 3-bromo-1-ethyl-1H-indole (BEI), demonstrated significant and selective cytotoxicity towards cancer cell lines, including prostate (LNCaP), liver (HepG2), and colon (Caco-2) cancer cells, while showing less activity against non-cancerous cells.[8][10] The mechanism is believed to involve the induction of apoptosis and the inhibition of Glutathione S-transferase (GST) isozymes, which are often overexpressed in tumor cells and contribute to drug resistance.[8][10] Other studies have shown that 3-substituted indoles can function as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and leading to apoptosis.[11][12]

Table 1: Reported Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 1-ethyl-2-phenyl-3-(thiophen-2-yl)-1H-indole (analogue) | LNCaP (Prostate) | EC50 | 248.15 | [8] |

| HepG2 (Liver) | EC50 | 139.81 | [8] | |

| Caco-2 (Colon) | EC50 | 164.72 | [8] | |

| 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole (analogue) | LNCaP (Prostate) | EC50 | 38.73 | [8] |

| HepG2 (Liver) | EC50 | 70.02 | [8] | |

| Caco-2 (Colon) | EC50 | 86.98 | [8] | |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (analogue 3g) | MCF-7 (Breast) | IC50 | 2.94 | [12] |

| | A375 (Melanoma) | IC50 | 0.57 |[12] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound and its derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[5]

Compounds containing the 3-bromo-indole substructure are effective against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][13] Their efficacy often surpasses that of conventional antibiotics, suggesting a novel mechanism of action that can overcome existing resistance pathways.[5] Additionally, moderate antifungal activity has been reported against pathogens such as Aspergillus niger.[5][8] The incorporation of the bromo-indole scaffold into more complex heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, has been shown to yield compounds with broad-spectrum antimicrobial activity.[14]

Neuroprotective Potential

While direct studies on this compound are emerging, related indole compounds have well-documented neuroprotective effects.[15] Indole-3-carbinol, for instance, protects against neurotoxicity in models of Parkinson's disease by activating the SIRT1-AMPK signaling pathway and exerting anti-inflammatory and anti-apoptotic effects.[15][16] Another key pathway implicated in neuroprotection is the Nrf2-antioxidant responsive element (ARE) system, which is the primary cellular defense against oxidative stress.[17] Indole derivatives can activate Nrf2, promoting endogenous neuroprotection.[17]

The bromine substitution is particularly relevant for central nervous system (CNS) applications, as it can significantly enhance blood-brain barrier permeability, a critical factor for the delivery of neurotherapeutics.[6] This suggests that 3-bromo-indole derivatives could be engineered as potent, brain-penetrant agents for treating neurodegenerative diseases.

Mechanisms of Action

The diverse biological activities of 3-bromo-indole derivatives are underpinned by their ability to modulate multiple cellular pathways.

Caption: Potential molecular targets leading to anticancer activity.

-

Enzyme Inhibition: As noted, derivatives can inhibit GST, disrupting cellular detoxification pathways and rendering cancer cells more susceptible to oxidative stress and apoptosis.[8]

-

Microtubule Disruption: By binding to tubulin, these compounds can prevent the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death.[12]

-

Signaling Pathway Modulation: In the context of neuroprotection, indole derivatives activate key defensive pathways. The activation of the Nrf2-ARE pathway upregulates the expression of antioxidant enzymes, protecting neurons from oxidative damage.[17]

Caption: Activation of the Nrf2 antioxidant pathway by indole derivatives.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, standardized protocols are essential.

Protocol: Synthesis of this compound

This protocol is adapted from standard methodologies for the regioselective bromination of indole.[4][7]

-

Preparation: Dissolve 1H-indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the cooled indole solution over 30 minutes with continuous stirring.

-

Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of di-brominated side products.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[8][10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-bromo-indole test compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Causality Insight: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. The wealth of data on its potent anticancer and antimicrobial activities, combined with its emerging potential in neuroprotection, underscores its therapeutic promise. The bromine handle not only enhances biological activity but also provides a versatile point for synthetic diversification, allowing for the fine-tuning of pharmacological properties.

Future research should focus on:

-

Lead Optimization: Systematically exploring the structure-activity relationships (SAR) of 3-bromo-indole derivatives to enhance potency and selectivity for specific targets.

-

In Vivo Studies: Progressing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[18][19]

-

Mechanism Elucidation: Employing advanced chemical biology and proteomic approaches to definitively identify the molecular targets and signaling pathways modulated by these compounds.

-

Combination Therapies: Investigating the potential of 3-bromo-indole derivatives to sensitize resistant cancers to existing chemotherapeutic agents.[20]

The continued exploration of this simple yet powerful heterocyclic core is poised to yield novel and effective treatments for some of the most challenging human diseases.

References

- BenchChem. (n.d.). Synthesis routes of this compound.

- BenchChem. (2025). Synthesis of this compound-2-carbaldehyde: A Technical Guide.

- ResearchGate. (2021). Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes.

- BenchChem. (n.d.). Synthesis routes of this compound.

- PubMed. (2021). Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes.

- Smolecule. (n.d.). Buy this compound | 1484-27-1.

- PubChem. (n.d.). This compound.

- The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.

- RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity.

- ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.

- PMC - NIH. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives.

- International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles.

- HETEROCYCLES. (2018). new bromoindole alkaloid isolated from the marine sponge hyrtios erectus.

- LookChem. (2025). This compound.

- Scribd. (n.d.). Indole Derivatives' Antimicrobial Study.

- ACS Publications. (n.d.). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction.

- ResearchGate. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives.

- PubMed. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives.

- PubMed Central. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.

- PMC - NIH. (n.d.). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists.

- PMC. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.

- PMC - NIH. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction.

- PMC - PubMed Central. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects.

- PMC - NIH. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.).

- MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.

- PMC - NIH. (n.d.). Indole-3-carbinol as a chemopreventive and anti-cancer agent.

- MDPI. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- ResearchGate. (2025). In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer.

- Journal of Drug Delivery and Therapeutics. (2019). Synthesis, Characterization, in vivo acute toxicity and superoxide anion scavenging evaluation of new isatin-hydrazone.

- PubMed. (n.d.). In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer.

- MDPI. (n.d.). Bromoalkaloids Protect Primary Cortical Neurons from Induced Oxidative Stress.